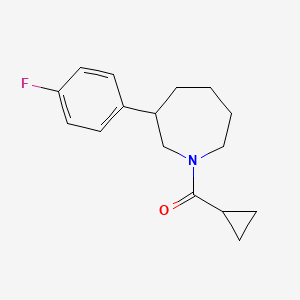

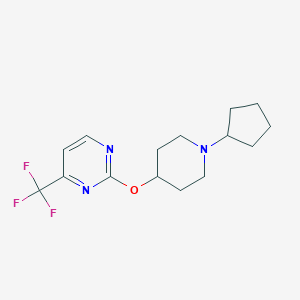

![molecular formula C7H15NO3S B2760683 3-[(1,1-二氧代四氢噻吩-3-基)氨基]丙醇 CAS No. 56878-90-1](/img/structure/B2760683.png)

3-[(1,1-二氧代四氢噻吩-3-基)氨基]丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as 'DTTAP' and has been synthesized using various methods.

科学研究应用

合成与材料应用

与“3-[(1,1-二氧化四氢噻吩-3-基)氨基]丙醇-1”结构类似的三级胺的主要应用之一是防腐领域。例如,已合成出如 1,3-二氨基丙烷-2-醇衍生物之类的化合物,发现它们能显著延缓铁的阳极溶解,充当有效的阳极抑制剂,保护金属表面免受腐蚀 (高,梁,& 王,2007)。此应用对于延长碳钢结构在腐蚀性环境中的寿命至关重要。

生化和药理学研究

在生化研究中,已探索了 3-氨基丙烷-1-醇的衍生物,例如由 3-氨基丙烷-1-醇合成的聚(醚亚胺)树状大分子,以了解它们的生物相容性和作为药物递送载体的潜力。这些树状大分子显示出无毒性,并且可以用各种官能团进行定制,使其成为生物学研究的多功能工具 (克里希纳、贾恩、塔图,& 贾亚拉曼,2005)。

另一个重要的应用领域涉及合成和评估 3-(N-烷基-N-苯基氨基)丙烷-2-醇衍生物作为 Src 激酶抑制剂,展示出潜在的抗癌活性。这些化合物由表氯醇合成,对 Src 激酶表现出抑制作用,对人乳腺癌细胞表现出抗癌活性,为开发新的治疗剂提供了见解 (夏尔马等人,2010)。

催化和化学合成

研究还探索了衍生自 3-氨基丙烷-1-醇的化合物的催化应用,包括由甘油合成环缩醛,表明它们在从可再生资源中生产新型平台化学品的用途 (多伊奇、马丁,& 利斯克,2007)。此类研究强调了该化合物在绿色化学中的作用,通过促进生物基原料转化为有价值的化学品。

作用机制

Target of Action

The primary target of the compound 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and resulting in changes in the cell’s excitability .

Result of Action

The activation of GIRK channels by this compound can potentially influence numerous physiological processes and indications, such as pain perception, epilepsy, reward/addiction, and anxiety . .

属性

IUPAC Name |

3-[(1,1-dioxothiolan-3-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c9-4-1-3-8-7-2-5-12(10,11)6-7/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISKLSCSMCPVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

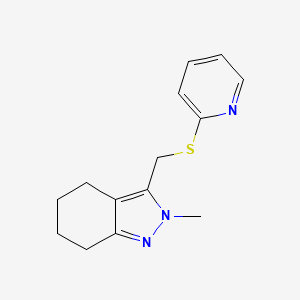

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2760601.png)

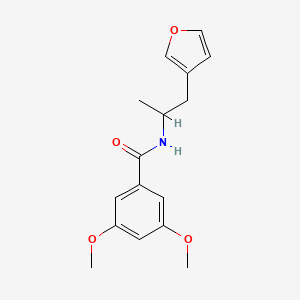

![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)

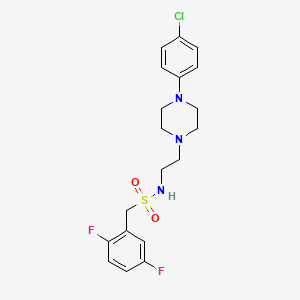

![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)

![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)

![2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2760620.png)